1,1-Dichloroethene;methyl prop-2-enoate
Description
Properties
IUPAC Name |
1,1-dichloroethene;methyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C2H2Cl2/c1-3-4(5)6-2;1-2(3)4/h3H,1H2,2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGVWFOXHWYCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C.C=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-72-6 | |
| Record name | Methyl acrylate-vinylidene chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
183.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25038-72-6 | |
| Record name | 2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dichloroethene, methyl 2-propenoate polymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 1,1-Dichloroethene (Vinylidene Chloride)
Industrial Production by Thermal Dehydrochlorination
Primary Route: 1,1-Dichloroethene is predominantly prepared industrially by the thermal dehydrochlorination of 1,1,2-trichloroethane . This reaction involves the elimination of hydrogen chloride (HCl) from 1,1,2-trichloroethane under controlled heating conditions.
Reaction Conditions: The process typically occurs at temperatures ranging from 370 to 500 °C in a thermal chlorination and dehydrochlorination reaction zone. The residence time is short, between 0.1 to 10 seconds , to optimize yield and selectivity.
Catalysts and Reaction Environment: The reaction can be carried out in the presence of lime (calcium hydroxide), which favors the formation of 1,1-dichloroethylene over other isomers like cis- and trans-1,2-dichloroethylenes. The reaction can also be combined with oxychlorination cycles to improve efficiency and reduce by-products.
Feedstock Composition: The feed mixture generally includes ethylene, chlorine, 1,2-dichloroethane, and 1,1,2-trichloroethane. Adjusting the molar ratios of these components allows control over the product distribution between vinyl chloride, 1,1-dichloroethylene, and 1,2-dichloroethylenes.
By-products and Purification: The reaction effluent contains hydrochloric acid, unreacted ethylene, and chlorinated hydrocarbons, which are separated and recycled to maximize yield. The process aims to minimize the formation of non-utilizable chlorinated compounds such as trichloroethylene and tetrachloroethane.
| Parameter | Typical Range/Condition |
|---|---|
| Temperature | 370–500 °C |
| Residence time | 0.1–10 seconds |
| Catalysts | Lime (Ca(OH)₂) or fixed bed catalysts |
| Feed components | Ethylene, Cl₂, 1,2-dichloroethane, 1,1,2-trichloroethane |
| Product purity | >98% 1,1-dichloroethene |
Base-Catalyzed Dehydrochlorination in Liquid Phase
Alternative Method: A widely used laboratory and small-scale industrial method involves the base-catalyzed dehydrochlorination of 1,1,2-trichloroethane using aqueous sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) at approximately 100 °C .
Reaction:
$$
\text{Cl}2\text{CHCH}2\text{Cl} + \text{NaOH} \rightarrow \text{Cl}2\text{C=CH}2 + \text{NaCl} + \text{H}_2\text{O}
$$Selectivity: This method is selective and produces 1,1-dichloroethene with minimal side reactions. Gas-phase reactions without a base are less selective and thus less preferred for high-purity production.
Summary of Preparation Routes for 1,1-Dichloroethene
| Method | Feedstock | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Thermal dehydrochlorination | 1,1,2-Trichloroethane | 370–500 °C, short contact time | High throughput, industrial scale | High temperature, requires careful control |
| Base-catalyzed dehydrochlorination | 1,1,2-Trichloroethane + NaOH or Ca(OH)₂ | ~100 °C, aqueous phase | High selectivity, mild conditions | Limited to smaller scale |
| Oxychlorination process (combined cycle) | Ethylene, chlorine, chlorinated ethanes | 300–420 °C, catalytic fixed bed | Improved energy efficiency | Complex feedstock management |
Preparation of Methyl Prop-2-enoate (Methyl Acrylate)
General Synthetic Routes
Esterification of Acrylic Acid: The most common industrial method involves the esterification of acrylic acid with methanol in the presence of acid catalysts such as sulfuric acid or ion-exchange resins.
Reaction Conditions: Typically, the reaction is conducted under reflux with removal of water to drive the equilibrium toward ester formation.
-
- Transesterification of methyl acrylate derivatives.
- Direct synthesis from acetylene and carbon monoxide in the presence of methanol and catalysts (less common).
Specific Synthetic Example from Literature
- A research procedure describes the preparation of methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate via bromination of methyl 2-((3-chlorophenyl)(hydroxy)methyl) acrylate in dichloromethane with aqueous hydrobromic acid and catalytic sulfuric acid at room temperature, followed by purification through column chromatography. This illustrates the functionalization of methyl prop-2-enoate derivatives under mild conditions.
| Parameter | Typical Range/Condition |
|---|---|
| Catalyst | Sulfuric acid or ion-exchange resins |
| Temperature | Reflux (~60–70 °C) |
| Solvent | Methanol (excess) |
| Reaction time | Several hours |
| Purification | Distillation or chromatography |
Research Findings and Analysis
Selectivity and Yield: Thermal dehydrochlorination of 1,1,2-trichloroethane in the presence of lime significantly increases the selectivity toward 1,1-dichloroethylene over other isomeric dichloroethylenes. Base-catalyzed liquid-phase dehydrochlorination provides high purity but is less scalable.
Process Integration: Combining exothermic chlorination of ethylene with endothermic dehydrochlorination reactions in a cyclic process improves energy efficiency and product yield, minimizing waste and by-products.
Environmental Considerations: 1,1-Dichloroethene is a volatile compound with environmental persistence; thus, production methods aim to minimize emissions and by-products.
Methyl Prop-2-enoate Functionalization: The ability to derivatize methyl prop-2-enoate under mild conditions enables the synthesis of various pharmacologically active compounds, showing the versatility of this ester in organic synthesis.
Summary Table of Preparation Methods
| Compound | Preparation Method | Key Reactants/Feedstock | Conditions | Catalysts/Notes | Yield/Selectivity |
|---|---|---|---|---|---|
| 1,1-Dichloroethene | Thermal dehydrochlorination | 1,1,2-Trichloroethane | 370–500 °C, 0.1–10 s | Lime or fixed bed catalysts | High (>98%) |
| 1,1-Dichloroethene | Base-catalyzed dehydrochlorination | 1,1,2-Trichloroethane + NaOH/Ca(OH)₂ | ~100 °C, aqueous phase | NaOH or Ca(OH)₂ | High purity, lab scale |
| Methyl Prop-2-enoate | Esterification of acrylic acid | Acrylic acid + methanol | Reflux (~60–70 °C) | Sulfuric acid or ion-exchange resin | Industrial scale, high yield |
| Methyl Prop-2-enoate | Functionalization (e.g., bromination) | Methyl acrylate derivatives | Room temperature, acidic medium | HBr, catalytic H₂SO₄ | High (e.g., 90% in specific reactions) |
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloroethene;methyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the polymer can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Cross-Linking Reactions: The polymer can be cross-linked with other polymers or small molecules to enhance its mechanical properties and thermal stability.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (for hydroxyl substitution) and ammonia (for amino substitution). These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Cross-Linking Reactions: Cross-linking agents such as divinylbenzene or ethylene glycol dimethacrylate are used.
Major Products Formed
Substitution Reactions: The major products include hydroxylated or aminated derivatives of the polymer.
Cross-Linking Reactions: The major products are cross-linked networks with enhanced mechanical and thermal properties.
Scientific Research Applications
Polymer Production
Both DCE and methyl acrylate are crucial in synthesizing various polymers:
| Polymer Type | Component Used | Application |
|---|---|---|
| Polyvinylidene Chloride | 1,1-Dichloroethene | Food wraps, fire-resistant clothing |
| Acrylic Polymers | Methyl Prop-2-enoate | Paints, adhesives, sealants |
DCE is particularly valued for its role in creating PVDC, which is known for its barrier properties against moisture and gases, making it ideal for food packaging . Methyl acrylate is essential in producing flexible and durable acrylic polymers used in coatings and adhesives .
Coatings and Adhesives
Both compounds are used to formulate coatings and adhesives that require specific performance characteristics:
- Flame Retardant Coatings : DCE is used in formulations that provide fire resistance to textiles and other materials .
- Acrylic Adhesives : Methyl acrylate serves as a building block for adhesives that bond well to various substrates due to their excellent adhesion properties .
Environmental and Health Considerations
While both compounds have valuable applications, they also pose environmental and health concerns:
- Toxicity : DCE is classified as a potential carcinogen based on animal studies, leading to regulatory scrutiny regarding its use .
- Exposure Risks : The general population may be exposed through indoor air or food products containing residues of these chemicals .
Use in Food Packaging
A study conducted by Health Canada assessed the safety of PVDC produced using DCE. The findings indicated that the levels of DCE residues in food packaging materials were below harmful thresholds, suggesting that current manufacturing practices mitigate health risks effectively .
Industrial Applications Monitoring
In a community monitoring program at the Stellantis Detroit Assembly Complex, air samples were analyzed for various volatile organic compounds including DCE. Results showed that concentrations were consistently below health risk comparison values, indicating effective control measures in place during industrial operations .
Mechanism of Action
The mechanism of action of 2-propenoic acid, methyl ester, polymer with 1,1-dichloroethene involves its interaction with various molecular targets and pathways. The polymer’s chemical structure allows it to form strong intermolecular interactions with other molecules, leading to enhanced mechanical and thermal properties. The presence of chlorine atoms in the polymer backbone contributes to its chemical resistance and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Monomeric Components
a) 1,1-Dichloroethene (Vinylidene Chloride)
- Molecular Formula : C₂H₂Cl₂
- Molecular Weight : 96.94 g/mol
- Properties : Volatile, lipophilic, and rapidly absorbed in the lungs of laboratory animals. It undergoes hepatic metabolism to reactive intermediates (e.g., epoxides) that deplete glutathione (GSH), leading to hepatotoxicity .
b) Methyl Prop-2-enoate (Methyl Acrylate)
Copolymers and Related Polymers
a) Vinylidene Chloride/Methyl Methacrylate/Methacrylonitrile Terpolymer (CAS RN: 32335-23-2)
- Composition : Contains methyl methacrylate and methacrylonitrile alongside vinylidene chloride.
- Applications : Enhanced thermal stability and chemical resistance compared to vinylidene chloride/methyl acrylate copolymers, making it suitable for high-temperature coatings .
b) Poly(vinylidene chloride-co-acrylonitrile)
- Properties: Superior barrier properties against gases and moisture, widely used in food packaging. Unlike methyl acrylate-based copolymers, acrylonitrile contributes to rigidity but raises concerns over residual monomer toxicity .
Dichloroethene Isomers
a) 1,1-Dichloroethene vs. 1,2-Dichloroethene
Toxicological and Environmental Comparisons
Metabolic Interactions
- 1,1-Dichloroethene : Metabolized by microsomal cytochrome P450 enzymes into reactive epoxides. Pretreatment with GSH precursors (e.g., cysteine) mitigates toxicity, while epoxide hydrolase inhibitors exacerbate it .
- Copolymer (25038-72-6): Polymerization reduces monomer release, but residual 1,1-dichloroethene remains a concern. Regulatory SML limits ensure minimal human exposure in food-contact applications .
Biological Activity
1,1-Dichloroethene; methyl prop-2-enoate, often referred to as a polymer compound, has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
1,1-Dichloroethene; methyl prop-2-enoate is characterized by its unique chemical structure, which can be represented as follows:
- IUPAC Name: 1,1-Dichloroethene; methyl prop-2-enoate
- Molecular Formula: C6H8Cl2O2
- Molecular Weight: 183.03 g/mol
Mechanisms of Biological Activity
The biological activity of 1,1-Dichloroethene; methyl prop-2-enoate is primarily attributed to its interactions with various cellular targets. Key mechanisms include:
- Endocrine Disruption: The compound exhibits endocrine-disrupting properties, potentially affecting hormonal balance in organisms .
- Cytotoxicity: Studies have indicated that it may induce cytotoxic effects in certain cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Properties: Preliminary research suggests that the compound may possess antimicrobial activity against specific pathogens .
Case Study 1: Cytotoxic Effects
A study investigated the cytotoxic effects of 1,1-Dichloroethene; methyl prop-2-enoate on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM. The mechanism was linked to apoptosis induction and disruption of cellular metabolism.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 60 |
| 100 | 30 |
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of the compound against various bacterial strains. The results revealed that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Comparative Analysis with Similar Compounds
To better understand the biological activity of 1,1-Dichloroethene; methyl prop-2-enoate, it is useful to compare it with similar compounds known for their biological effects.
| Compound | Biological Activity |
|---|---|
| Methyl acrylate | Antimicrobial and cytotoxic |
| Ethyl acrylate | Endocrine disruptor |
| Vinyl acetate | Low cytotoxicity but high reactivity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
